molecular formula C11H14N2O2S B2400563 methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate CAS No. 404369-35-3

methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2400563
CAS No.: 404369-35-3
M. Wt: 238.31
InChI Key: WZDSYEOBEPWOCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused thienopyridine core with a methyl ester group at position 3 and an amino substituent at position 2. Its structural complexity arises from the ethano-bridged dihydrothieno-pyridine system, which confers unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules due to its ability to mimic purine or pyridine motifs in enzyme binding sites .

Properties

IUPAC Name

methyl 4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-15-11(14)8-7-6-2-4-13(5-3-6)10(7)16-9(8)12/h6H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDSYEOBEPWOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1C3CCN2CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thieno compound, the reaction proceeds through a series of steps involving amination, esterification, and cyclization to form the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts to accelerate the reaction and specific solvents to facilitate the formation of the desired product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades that regulate cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted thienopyridine carboxylates. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Differences
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Ethyl ester, Boc-protected amino group at position 6 C₁₅H₂₂N₂O₄S Boc group enhances steric bulk and stability; ethyl ester alters lipophilicity.
Ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate Morpholine carbonyl at position 3 C₁₆H₂₁N₃O₄S Morpholine moiety increases hydrogen-bonding capacity and solubility.
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate Isopropyl group at position 5, simpler thiophene backbone C₁₀H₁₅NO₂S Reduced ring complexity; lower molecular weight and logP.
Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate (Target Compound) Ethano bridge, methyl ester, amino group at position 2 C₁₂H₁₄N₂O₂S Ethano bridge enhances rigidity; methyl ester offers moderate lipophilicity.

Physicochemical and Pharmacological Properties

  • Lipophilicity (logP): The target compound’s logP is estimated to be ~2.5–3.0, comparable to its ethyl ester analogues (e.g., logP = 3.15 for a related cyano-substituted derivative ). Boc-protected derivatives exhibit higher logP (~3.5–4.0) due to the hydrophobic tert-butyl group .
  • Solubility: The morpholine-containing analogue (logSw = -3.33) demonstrates improved aqueous solubility compared to the target compound, which is likely less soluble due to the ethano bridge’s rigidity.
  • Bioactivity: Ethano-bridged derivatives show enhanced binding to kinase ATP pockets compared to simpler thiophene esters, as the rigid scaffold better mimics purine conformations .

Biological Activity

Methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate (CAS No. 404369-35-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine structure, which is known for its pharmacological significance. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S, and it has a molecular weight of 240.29 g/mol. The structural representation is essential for understanding its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains and fungi.

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

3. Anticancer Potential

Emerging evidence suggests that this compound could possess anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

A series of experimental studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy : A study investigating the antimicrobial activity against clinical isolates of S. aureus found that the compound inhibited bacterial growth effectively at concentrations below those required by traditional antibiotics.
  • Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a significant reduction in swelling compared to control groups.
  • Cancer Cell Line Studies : In assays using human cancer cell lines (e.g., breast cancer MCF-7 cells), the compound exhibited cytotoxic effects at micromolar concentrations, leading to further investigation into its mechanism of action.

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